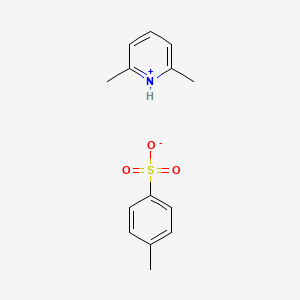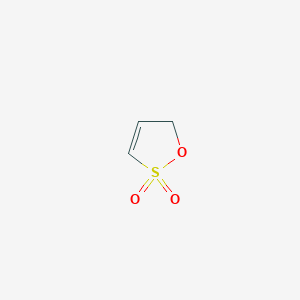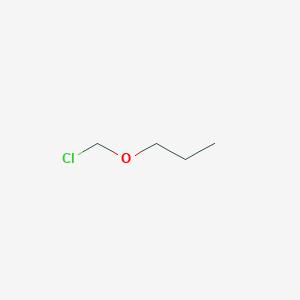
1-(Chloromethoxy)propane
Overview
Description
1-(Chloromethoxy)propane, also known as chloromethyl propyl ether, is an organic compound with the molecular formula C4H9ClO . It has a molecular weight of 108.57 g/mol . The compound is also identified by the CAS number 3587-57-3 .
Synthesis Analysis
A synthetic method of 1-chlorine-3-methoxy propane involves dripping the sodium methylate dispersed in an inertial solvent into 1,3-bromochloropropane under the existence of a phase-transfer catalyst . The reaction is followed by filtering to remove sodium bromide, washing the filtered cake by an inertial solvent, and collecting the organic layer . The coarse product is obtained by water washing until pH=5-7, drying, filtering, and rectifying the filtrate .Molecular Structure Analysis
The IUPAC name for 1-(Chloromethoxy)propane is the same . The InChI representation isInChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3 . The compound’s canonical SMILES representation is CCCOCCl . Physical And Chemical Properties Analysis
1-(Chloromethoxy)propane has a density of 1.0±0.1 g/cm³ . Its boiling point is 94.0±13.0 °C at 760 mmHg . The compound has a vapour pressure of 54.9±0.2 mmHg at 25°C . The enthalpy of vaporization is 32.0±3.0 kJ/mol . The compound has a flash point of 25.2±15.2 °C . The index of refraction is 1.399 . The molar refractivity is 27.2±0.3 cm³ . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 3 freely rotating bonds . The polar surface area is 9 Ų . The polarizability is 10.8±0.5 10^-24 cm³ . The surface tension is 24.3±3.0 dyne/cm . The molar volume is 112.3±3.0 cm³ .Scientific Research Applications
Analytical Chemistry
Analytical chemists use 1-(Chloromethoxy)propane to study reaction mechanisms and kinetics. Its well-defined reactivity profile allows researchers to track its transformations and interactions with other chemicals, providing insights into complex chemical processes.
Each of these applications demonstrates the versatility and importance of 1-(Chloromethoxy)propane in scientific research. Its role in advancing various fields of study underscores the compound’s value as a tool in both fundamental and applied sciences .
Mechanism of Action
Target of Action
1-(Chloromethoxy)propane is an organic compound that is often used as an intermediate in chemical synthesis . The primary targets of this compound are the reactants in the chemical reactions where it is used as an intermediate or a solvent .
Mode of Action
The mode of action of 1-(Chloromethoxy)propane is primarily through its interactions with other reactants in a chemical reaction . As an intermediate, it can participate in the reaction, get transformed, and help in the formation of the desired product . As a solvent, it can improve the efficiency and yield of the reaction .
Pharmacokinetics
Given its use in chemical synthesis, it’s likely that these properties would be influenced by factors such as the specific chemical reactions it is involved in, the other reactants and products present, and the conditions under which the reactions are carried out .
Result of Action
The result of the action of 1-(Chloromethoxy)propane is the successful completion of the chemical reactions in which it is used as an intermediate or a solvent . This can lead to the formation of the desired products, with improved efficiency and yield .
Action Environment
The action, efficacy, and stability of 1-(Chloromethoxy)propane can be influenced by various environmental factors. These include the temperature and pressure at which the reactions are carried out, the presence of other reactants and products, and the specific conditions of the reaction environment . For example, the compound has a boiling point of 94℃ and a flash point of 25℃ , which means that its stability and reactivity can be affected by temperature.
properties
IUPAC Name |
1-(chloromethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUQXPJHMISKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449929 | |
| Record name | CHLOROMETHYL PROPYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethoxy)propane | |
CAS RN |
3587-57-3 | |
| Record name | CHLOROMETHYL PROPYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(chloromethoxy)propane in the synthesis described in the research article?
A1: 1-(Chloromethoxy)propane serves as an alkylating agent in the synthesis of the target compounds. The research describes its use in the alkylation of 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine. [] This reaction leads to the formation of an intermediate that undergoes cyclization to create the crucial bicyclic enamine structure found in the final compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



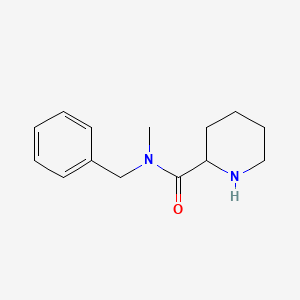
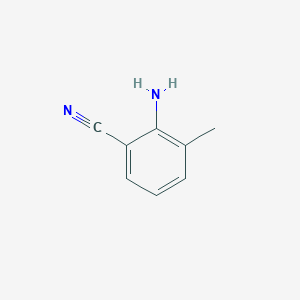


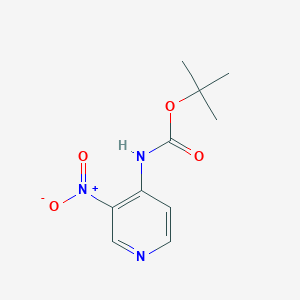
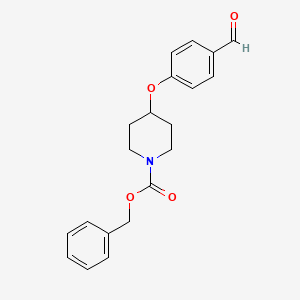
![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)

